

An In-depth Technical Guide to 6-Bromo-4-methoxyquinazoline

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Compound of Interest

Compound Name: 6-Bromo-4-methoxyquinazoline

Cat. No.: B1507298

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Introduction

In the landscape of medicinal chemistry and drug development, the quinazoline scaffold stands out as a "privileged structure" due to its consistent presence in a wide array of biologically active compounds.^[1] Its derivatives are central to numerous FDA-approved therapeutics, particularly in oncology, where they form the core of potent tyrosine kinase inhibitors like gefitinib and erlotinib.^[1] Within this important class of molecules, **6-Bromo-4-methoxyquinazoline** has emerged as a critical synthetic intermediate.

This technical guide offers a comprehensive overview of **6-Bromo-4-methoxyquinazoline**, designed for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, established synthesis protocols, and its pivotal role as a versatile building block in the creation of novel therapeutic agents. The strategic placement of the bromine atom at the 6-position and the methoxy group at the 4-position provides a unique combination of reactivity and structural features, making it a compound of high interest for synthetic and medicinal chemists. The bromine atom, in particular, serves as a reactive handle for introducing molecular diversity through various cross-coupling reactions.^{[1][2]}

Core Physicochemical Properties

A foundational understanding of a molecule's properties is essential for its effective application in research and synthesis. **6-Bromo-4-methoxyquinazoline** is an organic compound whose identity is defined by its specific molecular formula and weight. These parameters are crucial

for stoichiometric calculations in reaction planning and for the interpretation of analytical data, such as mass spectrometry.

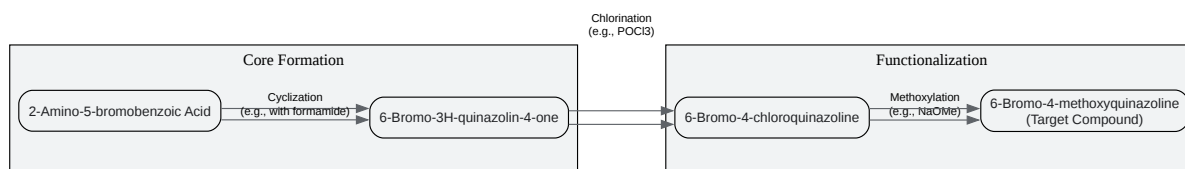
Property	Value	Source
IUPAC Name	6-bromo-4-methoxyquinazoline	PubChem[1]
CAS Number	915924-79-7	Benchchem[1]
Molecular Formula	C ₉ H ₇ BrN ₂ O	MySkinRecipes[2]
Molecular Weight	239.07 g/mol	Benchchem, MySkinRecipes[1] [2]
Appearance	White to off-white solid powder (Typical)	General Knowledge
Storage	2-8°C, dry, sealed	MySkinRecipes[2]

Synthesis and Mechanistic Insights

The synthesis of quinazoline derivatives is a well-established field in organic chemistry. While specific, detailed synthetic procedures for **6-Bromo-4-methoxyquinazoline** can be proprietary or varied, a general and common synthetic strategy involves the cyclization of substituted anthranilic acids.[3] A related compound, 6-bromoquinazolin-4-ol, is often synthesized from 2-amino-5-bromobenzoic acid.[3] The subsequent methoxylation at the 4-position would be a logical step to yield the target compound.

Generalized Synthetic Workflow

A plausible synthetic pathway often begins with the formation of the quinazolinone core, followed by functionalization. The diagram below illustrates a conceptual workflow for the synthesis of 6-substituted-4-functionalized quinazolines, highlighting the key transformations.



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Caption: Conceptual workflow for the synthesis of **6-Bromo-4-methoxyquinazoline**.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on common synthetic transformations for analogous quinazoline structures.^{[4][5]}

Step 1: Synthesis of 6-Bromo-4-chloroquinazoline^[5]

- To a flask containing 6-bromoquinazolin-4-ol, slowly add phosphorus oxychloride (POCl₃) dropwise.
- Add a catalytic amount of dimethylformamide (DMF).
- Reflux the mixture at approximately 110°C for 3 hours.
- After cooling, carefully pour the reaction mixture onto crushed ice.
- Neutralize the solution to a pH of 5-6 using a saturated sodium bicarbonate solution.
- Extract the product with a suitable organic solvent, such as dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of **6-Bromo-4-methoxyquinazoline**

- Dissolve the 6-Bromo-4-chloroquinazoline from the previous step in a suitable solvent like methanol or tetrahydrofuran (THF).
- Add a solution of sodium methoxide (NaOMe) in methanol to the mixture.
- Stir the reaction at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude **6-Bromo-4-methoxyquinazoline**.
- Purify the product using column chromatography or recrystallization as needed.

Applications in Research and Drug Development

6-Bromo-4-methoxyquinazoline is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications.^[2] Its value lies in the strategic placement of the bromine atom, which allows for a variety of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.^{[2][3]} This versatility enables the creation of diverse libraries of compounds for screening and optimization in drug discovery programs.

Role in Kinase Inhibitor Development

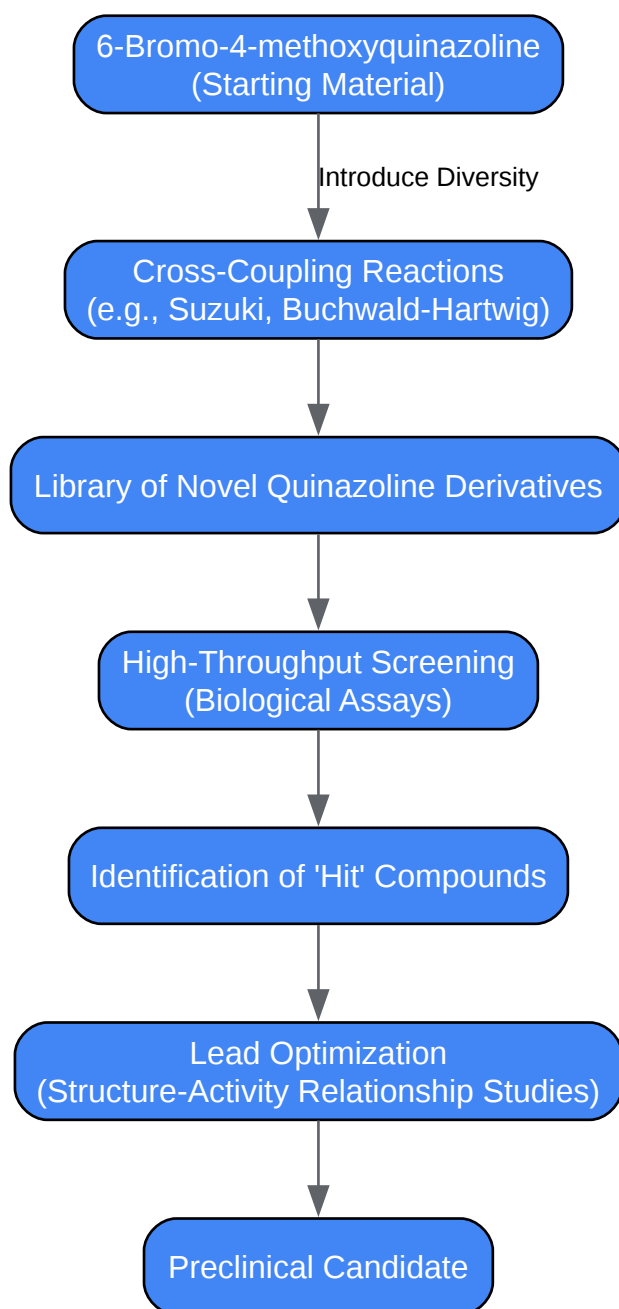
The quinazoline core is a well-established pharmacophore for targeting kinase enzymes, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.^[2] Several approved anti-cancer drugs are quinazoline derivatives that function as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.^[2] **6-Bromo-4-methoxyquinazoline** serves as a valuable starting material for the synthesis of novel kinase inhibitors, where modifications at the 6-position can be used to modulate potency, selectivity, and pharmacokinetic properties.^{[1][6]}

Cytotoxic and Anticancer Research

Research has shown that the presence of a halogen, such as bromine, at the 6-position of the quinazoline ring can significantly enhance anticancer effects.^[1] Studies on related 6-bromoquinazoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.^{[6][7]} For example, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative activity, with some compounds showing significant potency against MCF-7 and SW480 cancer cell lines.^{[6][7]}

Logical Flow of Application

The utility of **6-Bromo-4-methoxyquinazoline** in drug discovery follows a logical progression from a basic building block to a potential therapeutic agent.



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Caption: From chemical intermediate to preclinical candidate.

Spectroscopic Characterization

While a consolidated public database of the complete spectroscopic data for **6-Bromo-4-methoxyquinazoline** is not readily available, characterization would rely on standard analytical techniques. The expected data would be consistent with the assigned structure.

- ^1H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the quinazoline ring and a singlet for the methoxy group protons. The coupling patterns of the aromatic protons would confirm the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum would display signals corresponding to the nine unique carbon atoms in the molecule.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio).^[8] This provides a clear signature for the presence of bromine in the molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **6-Bromo-4-methoxyquinazoline**.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.^[9]
- Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors.^{[9][10]} Avoid contact with skin and eyes.^{[9][10]} Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, typically at 2-8°C.^{[2][9]}

Conclusion

6-Bromo-4-methoxyquinazoline is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its well-defined physicochemical properties and, most importantly, its synthetic versatility make it an invaluable tool for medicinal chemists. The ability to leverage the bromo-substituent for diverse functionalization through robust cross-coupling chemistry positions this molecule as a cornerstone for building libraries of potential drug candidates, particularly in the ever-important field of kinase inhibition for cancer therapy. As research continues to uncover the vast potential of the quinazoline scaffold, the importance of pivotal intermediates like **6-Bromo-4-methoxyquinazoline** will undoubtedly continue to grow.

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